Unii-dhw0CP4K4J, also known by its chemical name LEQ-803, is a synthetic compound classified primarily as a piperazine derivative. It has garnered attention in pharmacological research due to its potential therapeutic applications. The compound's molecular formula is and it has a molecular weight of 420.5 g/mol. This compound is notable for its complex structure, which includes multiple nitrogen atoms that contribute to its pharmacological properties .
Unii-dhw0CP4K4J is categorized under psychoactive substances and has been studied for its effects on the central nervous system. Its classification aligns with substances that may exhibit stimulant or psychoactive properties, often explored in the context of new psychoactive substances. The compound's relevance in scientific research stems from its potential applications in treating various neurological conditions .
The synthesis of Unii-dhw0CP4K4J involves several key steps, typically initiated by constructing the pyrrolopyrimidine core through condensation reactions. This core is then modified by introducing various functional groups, including piperazinyl and pyridinyl groups via nucleophilic substitution reactions.
In laboratory settings, the synthesis process can be optimized to enhance yield and purity. Reaction conditions such as temperature, pressure, and reactant concentration are meticulously controlled. The use of catalysts and solvents plays a critical role in facilitating these reactions, ensuring efficient production of the desired compound .
The compound's InChI key is ZSJOEUYXGLSYHY-UHFFFAOYSA-N, which provides a unique identifier for chemical substances, facilitating easier retrieval from chemical databases like PubChem.
Unii-dhw0CP4K4J participates in various chemical reactions typical of piperazine derivatives. These include:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing synthesis pathways in both laboratory and industrial settings.
The mechanism by which Unii-dhw0CP4K4J exerts its effects involves interactions with neurotransmitter systems in the brain. It is hypothesized to modulate dopaminergic and serotonergic pathways, which are critical for mood regulation and cognitive functions.
Unii-dhw0CP4K4J exhibits properties typical of organic compounds with significant nitrogen content. It is expected to be soluble in polar solvents due to the presence of nitrogen atoms capable of forming hydrogen bonds.
The stability and reactivity of this compound are influenced by its functional groups. For example, the carbonyl group contributes to its ability to participate in further chemical reactions such as condensation or addition reactions under appropriate conditions.
Unii-dhw0CP4K4J has potential applications in various fields including:
Its ongoing research may lead to significant advancements in understanding psychoactive compounds' roles within therapeutic contexts .
Unii-dhw0CP4K4J (CAS RN 1211441-59-6) is a structurally complex heterocyclic organic compound with the molecular formula C₂₂H₂₈N₈O and a molecular weight of 420.5 g/mol. This compound, validated through CAS registry checksum algorithms [3], functions primarily as a key metabolite of Ribociclib (LEQ803/LEQ-803), a cyclin-dependent kinase (CDK) inhibitor used in oncology therapeutics. Its identification represents a significant advancement in pharmacokinetic research, enabling precise monitoring of drug metabolism pathways in cancer patients. The compound's pyrrolo[2,3-d]pyrimidine core structure, modified with cyclopentyl and piperazinyl-pyridinyl substituents, underpins its biochemical interactions and research utility [3].
The discovery of Unii-dhw0CP4K4J emerged from metabolic profiling studies of Ribociclib during clinical development. Initially designated as LEQ-803 in preclinical research, its characterization as N-desmethyl Ribociclib confirmed its role as a primary active metabolite generated through hepatic cytochrome P450-mediated demethylation [3] [4]. The compound received the UNII identifier (Unique Ingredient Identifier) dhw0CP4K4J from the FDA, standardizing its nomenclature across regulatory and scientific databases. While exact discovery timelines remain proprietary, its first public documentation appeared in patent US8962630, linking it to oncological applications [3]. The structural complexity of this compound—evident in its SMILES notation (CNC(=O)c1cc2cnc(Nc3ccc(N4CCNCC4)cn3)nc2n1C1CCCC1
)—required sophisticated synthetic and analytical methodologies for characterization .
Table 1: Fundamental Identifiers of Unii-dhw0CP4K4J
Property | Value |
---|---|
CAS Registry Number | 1211441-59-6 |
Molecular Formula | C₂₂H₂₈N₈O |
Molecular Weight | 420.5 g/mol |
IUPAC Name | 7-Cyclopentyl-N-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Key Synonyms | N-desmethyl Ribociclib, LEQ803, CHEMBL3658045, SCHEMBL303542 [3] [4] |
Contemporary research leverages Unii-dhw0CP4K4J primarily as:
Specialized suppliers like Hubei Moxin Biotechnology and Chemlyte Solutions provide the compound for research applications, with commercial listings emphasizing its role in "pharmaceutical intermediates" and "impurity reference standards" [4]. Current studies referenced in journals like Pharmacological Research (Q1, SJR 2.664 [6]) utilize this compound to explore off-target kinase interactions and metabolic clearance pathways. The absence of physicochemical data (e.g., solubility, melting point) in public domains, however, constrains formulation studies [3].
Table 2: Global Suppliers and Research Applications
Supplier | Purity Specifications | Primary Research Use |
---|---|---|
Hubei Moxin Biotechnology | $10.0/mg (25mg scale) | Metabolite standards, isotope synthesis |
Chemlyte Solutions | $1.9–2.9/gram (100g scale) | Bulk pharmaceutical intermediates |
Orchid Chemical Supplies | Not disclosed | Preclinical impurity profiling |
Critical research gaps include:
Future research should prioritize in vitro target screening, enzymatic kinetic studies of its formation, and international collaboration through initiatives like the Research Results in Pharmacology journal’s multicenter study frameworks [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: